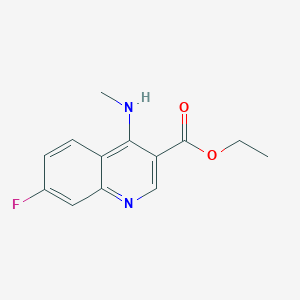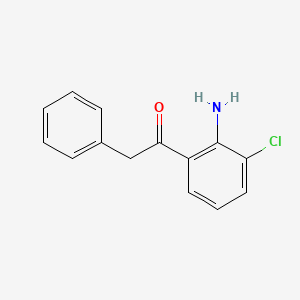![molecular formula C11H16N6O B15066459 [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol CAS No. 120330-36-1](/img/structure/B15066459.png)
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol is a complex organic compound that features a cyclopentyl ring bonded to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the purine moiety through a series of nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups onto the purine ring.
Scientific Research Applications
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid chemistry.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol involves its interaction with specific molecular targets. The purine moiety can interact with enzymes or nucleic acids, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring structure.
Cyclopentylamine: A simpler compound with a cyclopentyl ring, but lacking the purine moiety.
Uniqueness
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring and a purine derivative. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
120330-36-1 |
|---|---|
Molecular Formula |
C11H16N6O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H16N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 |
InChI Key |
KYRWUVXJWUCGCC-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


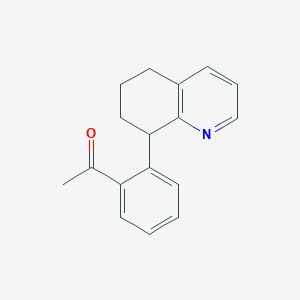
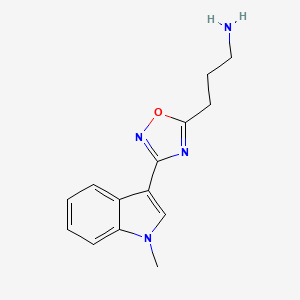

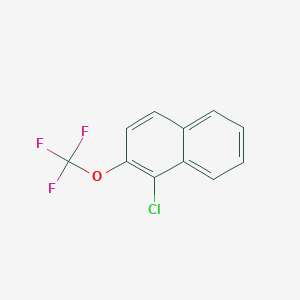
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)

![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)
![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

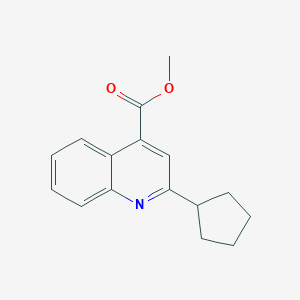
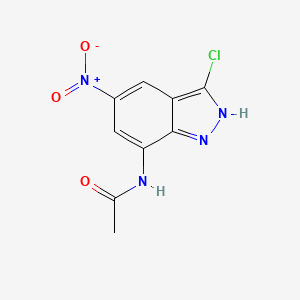
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)
